ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate
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Overview
Description
Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate is a complex organic compound with a molecular formula of C16H20N6O6S. This compound is notable for its intricate structure, which includes functional groups such as amino, nitro, and sulfamoylphenyl. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
Scientific Research Applications
Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)methylamino]pyridin-2-yl]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)propylamino]pyridin-2-yl]carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
21271-62-5 |
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Molecular Formula |
C16H20N6O6S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H20N6O6S/c1-2-28-16(23)21-13-9-12(14(22(24)25)15(17)20-13)19-8-7-10-3-5-11(6-4-10)29(18,26)27/h3-6,9H,2,7-8H2,1H3,(H2,18,26,27)(H4,17,19,20,21,23) |
InChI Key |
VYIXYJYAOKGYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])N |
Origin of Product |
United States |
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